3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
Description
3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one is a spirocyclic compound featuring a cyclopropane ring fused to a partially hydrogenated naphthalenone system. Its unique structure combines the high ring strain of cyclopropane with the aromaticity of the naphthalenone moiety, making it a valuable scaffold in synthetic and medicinal chemistry. This compound is typically synthesized via photoredox-mediated intramolecular cyclopropanation, as demonstrated in recent studies .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
spiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O/c13-11-10-4-2-1-3-9(10)5-6-12(11)7-8-12/h1-4H,5-8H2 |
InChI Key |
YIQQHCWIUUJVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Bioinspired Intramolecular Spirocyclopropanation of Quinones
A prominent synthetic route involves the intramolecular spirocyclopropanation of quinones , as reported in a detailed study by the Royal Society of Chemistry (RSC). The general approach includes:
- Starting Materials : Various quinones, either commercially available or synthesized via Minisci reactions or oxidation of dimethoxyarenes.
- Key Reaction : The quinones undergo intramolecular cyclopropanation to form the spirocyclic ketone structure.
- Typical Reaction Conditions :
- Use of silver nitrate (AgNO3) and ammonium persulfate ((NH4)2S2O8) as oxidants.
- Biphasic solvent system (dichloromethane/acetonitrile/water).
- Reflux for approximately 4 hours.
- Workup : Extraction with DCM, drying over Na2SO4, and purification by column chromatography.
This method is versatile, allowing the preparation of the target spiro compound and its derivatives with good yields.
Table 1: Selected Quinone Starting Materials and Preparation Routes
| Quinone Code | Preparation Method | Key Reagents/Conditions |
|---|---|---|
| 1a, 1c, 1u | Commercially obtained | Used without further purification |
| 1b, 1d, 1e | Minisci reaction (General A) | Quinone, carboxylic acid, AgNO3, (NH4)2S2O8, DCM/MeCN/H2O reflux |
| 1a’, 1g, 1k | Oxidation of dimethoxyarenes (General B) | Ceric ammonium nitrate (CAN), MeCN/H2O, room temperature |
This approach has been shown to be effective for synthesizing this compound and related compounds.
Palladium-Catalyzed Coupling and Hydrogenation Strategies
Another synthetic strategy involves palladium-catalyzed coupling reactions followed by hydrogenation steps to build the spirocyclic framework. Key features include:
- Suzuki-Miyaura Coupling : Use of boronic acids and brominated precursors to form key carbon-carbon bonds.
- Catalysts and Conditions :
- Pd(PPh3)4 as catalyst.
- Potassium carbonate (K2CO3) as base.
- Solvents such as dioxane or DMF.
- Microwave-assisted heating at elevated temperatures (~180 °C).
- Hydrogenation : To reduce double bonds and finalize the spirocyclic ketone structure, typically using Pd/C under 1 atm hydrogen at room temperature.
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Data
- Melting Points : Determined using melting point apparatus (e.g., KB T3000) to confirm purity.
- Spectroscopic Characterization : NMR, IR, and mass spectrometry data confirm the structure of the spirocyclic ketone and its derivatives.
- Yields : Generally moderate to high yields reported, depending on the exact quinone precursor and reaction conditions.
- Reactivity : The spirocyclic ketone can undergo further chemical transformations such as substitution and addition reactions, especially in halogenated derivatives.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in ring size, substituents, and synthetic routes.
Structural Variations in Spirocyclic Frameworks
Key structural analogs include:
Key Observations:
- Substituent Effects: Methoxy or methyl groups (e.g., in ) improve solubility and modulate electronic properties, whereas ketone groups (e.g., in ) may enhance hydrogen-bonding interactions.
Physical and Spectroscopic Properties
Key Observations:
- The high melting point (277°C) of the target compound suggests strong intermolecular interactions, likely due to the rigid spirocyclic framework.
Biological Activity
3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one (CAS Number: 27346-12-9) is a spirocyclic compound characterized by its unique structural features, including a cyclopropane ring fused to a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
- Molecular Formula : CHO
- Molecular Weight : 172.22 g/mol
- CAS Number : 27346-12-9
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 172.22 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Anticancer Activity
A study demonstrated that spirocyclic compounds similar to this compound displayed cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.
Antimicrobial Properties
Another area of investigation involves the antimicrobial activity of this compound. Preliminary studies suggest that it has inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methods : MTT assay was employed to assess cell viability.
- Results : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC values in the low micromolar range.
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial efficacy of this compound.
- Methods : Disk diffusion method was used for screening against various bacterial strains.
- Results : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure facilitates interactions with specific enzyme targets or receptors, leading to downstream effects on cellular signaling pathways.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of spirocyclopropane-naphthalenone derivatives?
A1. Synthesis optimization requires precise control of:
- Temperature : Low temperatures (e.g., −78°C) minimize side reactions during cyclopropanation, as seen in photoredox-mediated spirocyclopropanation protocols .
- Solvent selection : Polar aprotic solvents (e.g., hexanes/EtOAc mixtures) improve reaction efficiency and facilitate column chromatography purification .
- Catalyst systems : Transition-metal catalysts or photoredox initiators are essential for regioselective cyclopropane ring formation .
Q. Q2. How is the spirocyclic structure of 3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one confirmed experimentally?
A2. Structural confirmation relies on:
- NMR spectroscopy : Distinct chemical shifts for cyclopropane protons (δ ~1.5–2.5 ppm) and naphthalenone carbonyl groups (δ ~190–210 ppm in NMR) .
- X-ray crystallography : Resolves spiro junction geometry and ring strain effects .
- HRMS : Validates molecular formula (e.g., [M+Na] peaks with <2 ppm error) .
Advanced Research Questions
Q. Q3. How does the cyclopropane ring strain influence reactivity in spirocyclic systems?
A3. The cyclopropane ring’s high angle strain:
- Enhances electrophilicity : Facilitates nucleophilic attacks at the spiro carbon, enabling functionalization (e.g., bromination or cross-coupling) .
- Modulates biological activity : The strained geometry improves binding affinity to enzymes/proteins, as observed in analogs like 8'-bromo derivatives .
Q. Q4. What methodologies resolve contradictions in stereochemical outcomes during spirocyclopropanation?
A4. Contradictions arise from competing reaction pathways. Resolution strategies include:
Q. Q5. How can researchers validate the pharmacological potential of spirocyclopropane-naphthalenone derivatives?
A5. Methodological steps include:
- Targeted binding assays : Screen against kinases or GPCRs using fluorescence polarization .
- Metabolic stability tests : Use liver microsomes to assess cytochrome P450 interactions .
- In silico docking : Predict binding modes to receptors (e.g., naphthalenone moiety fitting hydrophobic pockets) .
Methodological Challenges and Solutions
Q. Q6. What are the limitations of current synthetic routes, and how can they be addressed?
A6. Key challenges and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
